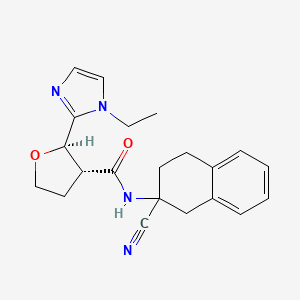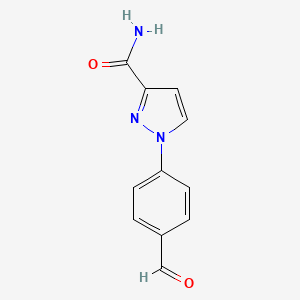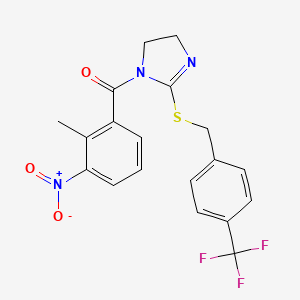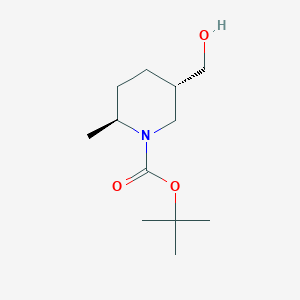![molecular formula C26H27N5O4 B2365291 benzyl [9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate CAS No. 923399-74-0](/img/structure/B2365291.png)
benzyl [9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl [9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate is an organic compound with the molecular formula C26H27N5O4 .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. One common method for synthesizing benzyl derivatives is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide in the presence of a palladium catalyst . The organoboron reagents used in this reaction are typically based on 9-borabicyclo[3.3.1]nonane (9-BBN), disiamylborane (sia), and dicyclohexylborane .Molecular Structure Analysis
The molecular structure of benzyl [9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate is likely to be complex due to the presence of multiple functional groups. The benzyl group is attached to a pyrimido[2,1-f]purin-3(2H)-yl]acetate moiety, which contains a hexahydropyrimido ring system . The 2,4-dimethylphenyl group is another substituent on the molecule .Chemical Reactions Analysis
The chemical reactions involving benzyl [9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate could be numerous and varied, depending on the reaction conditions and the reagents used. As mentioned earlier, one potential reaction could be the Suzuki–Miyaura cross-coupling reaction .Wissenschaftliche Forschungsanwendungen
Chemical Mechanism and Reactivity
The compound's reactivity, especially concerning lignin model compounds, shows significant variations based on the structural differences and the presence of specific groups like the γ-hydroxymethyl group. It's indicated that the hydride transfer mechanism is a crucial reaction route for benzyl-cation-type intermediates derived from these compounds, playing a more significant role than previously expected (Yokoyama, 2015).
Biological Activities and Pharmaceutical Applications
- Organotin complexes exhibit remarkable antituberculosis activity, with the structure of the organotin moiety contributing significantly to the activity. Triorganotin(IV) complexes, in particular, demonstrate superior activity compared to their diorganotin(IV) counterparts (Iqbal, Ali, & Shahzadi, 2015).
- The synthesis of 3-hydroxycoumarin and its derivatives, including their reactivity and various biological applications, is of significant interest. The compound is utilized in various fields, including genetics, pharmacology, and microbiology (Yoda, 2020).
Advanced Oxidation Processes
The compound's role in advanced oxidation processes, particularly in the degradation of recalcitrant compounds like acetaminophen (ACT), is notable. The review addresses ACT by-products, their biotoxicity, and proposed degradation pathways, highlighting the compound's potential in environmental remediation (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Eigenschaften
IUPAC Name |
benzyl 2-[9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O4/c1-17-10-11-20(18(2)14-17)29-12-7-13-30-22-23(27-25(29)30)28(3)26(34)31(24(22)33)15-21(32)35-16-19-8-5-4-6-9-19/h4-6,8-11,14H,7,12-13,15-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMRVVZUSXJZKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC5=CC=CC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride](/img/structure/B2365208.png)
![2-(Azetidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine;dihydrochloride](/img/structure/B2365210.png)





![Tert-butyl (4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2365221.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2365224.png)
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2365225.png)
![N-[(3-Chlorophenyl)-(4-cyanophenyl)methyl]oxirane-2-carboxamide](/img/structure/B2365226.png)
![5-tert-butyl 3-ethyl 2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B2365228.png)
![2-Chloro-N-[3-methyl-4-[(2-pyrazol-1-ylacetyl)amino]phenyl]propanamide](/img/structure/B2365229.png)
![1-benzyl-2-(4,4-dimethyloxazolidine-3-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2365230.png)